
Technical Guide: HO-PEG3-CH2COOH, a
Heterobifunctional Linker for Advanced

Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PEG3-O-CH2COOH

Cat. No.: B3178352 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the heterobifunctional linker

commonly known as HO-PEG3-CH2COOH. It confirms that HO-PEG3-CH2COOH and PEG3-
O-CH2COOH are synonyms for the same molecule.[1][2] This document details its chemical

identity, physicochemical properties, and core applications in modern drug development,

particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting

Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are

provided, alongside diagrams illustrating its mechanism of action in targeted protein

degradation and a typical experimental workflow.

Chemical Identity and Nomenclature
HO-PEG3-CH2COOH is a discrete polyethylene glycol (dPEG®) linker characterized by a

terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a

three-unit ethylene glycol spacer. This bifunctional nature allows for the sequential conjugation

of two different molecules, making it an essential tool in constructing complex bioconjugates.

The nomenclature for this compound can vary, leading to potential confusion. The following

names and identifiers all refer to the same chemical entity:
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Common Names: HO-PEG3-CH2COOH, PEG3-O-CH2COOH, Hydroxy-PEG3-acetic acid[2]

Systematic (IUPAC) Name: 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid[3][4]

Other Synonyms: Triethylene glycol mono(carboxymethyl) ether, 11-Hydroxy-3,6,9-

trioxaundecanoic acid[2][4]

CAS Number: 51951-05-4[1][4]

The structural formula is: HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-CH₂-COOH

Physicochemical and Quantitative Data
The physical and chemical properties of HO-PEG3-CH2COOH are critical for its application in

precise chemical synthesis. The data is summarized in the table below.

Property Value Reference(s)

Molecular Formula C₈H₁₆O₆ [1][3][4]

Molecular Weight 208.21 g/mol [1][2][3]

Purity (Typical) ≥95% [1][2]

Appearance Solid, Semi-solid, or Liquid [2]

Solubility
Soluble in Water, DMSO, DMF,

DCM
[2][5]

Storage Temperature
-20°C to 8°C, Sealed in dry

conditions
[1][2]

InChI Key
NUAYEVLSVMOUPE-

UHFFFAOYSA-N
[2][3]

Core Applications in Drug Development
The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of

conjugated molecules, while the terminal reactive groups provide anchor points for covalent

linkage.[6][7][8]
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PROTAC Linkers: This is a primary application where the linker connects a target-binding

ligand and an E3 ubiquitin ligase ligand.[1][9] The linker's length and flexibility are crucial for

orienting the two ligands to form a productive ternary complex, leading to the ubiquitination

and subsequent degradation of the target protein.[9]

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a

monoclonal antibody.[7][10] The carboxylic acid can be conjugated to an amine on the

antibody, while the hydroxyl group can be modified to react with the drug payload.

Bioconjugation: It serves as a general-purpose hydrophilic spacer to link various

biomolecules, such as peptides, oligonucleotides, or proteins, to other molecules or

surfaces.[6]

Signaling Pathway and Experimental Workflow
Visualization
The diagram below illustrates the signaling pathway exploited by PROTACs constructed with a

PEG3 linker. The PROTAC molecule facilitates the formation of a ternary complex between the

target protein and an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.
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PROTAC Mechanism of Action
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The following diagram outlines a typical workflow for conjugating the carboxylic acid moiety of

HO-PEG3-CH2COOH to a primary amine on a target molecule, such as a protein.

1. Prepare Reagents
- HO-PEG3-CH2COOH in DMSO

- Protein in Amine-Free Buffer (e.g., PBS)
- EDC and NHS Stocks

2. Activate Carboxylic Acid
- Mix HO-PEG3-CH2COOH, EDC, and NHS

- Incubate 15-30 min at RT
- Forms Amine-Reactive NHS Ester

3. Conjugation Reaction
- Add activated PEG linker to protein solution

- Incubate 2 hrs at RT or overnight at 4°C

4. Quench Reaction
- Add Tris or Hydroxylamine

- Consumes excess unreacted NHS esters

5. Purify Conjugate
- Remove excess reagents
- Methods: SEC or Dialysis

6. Characterize Final Product
- SDS-PAGE, Mass Spec, HPLC

Click to download full resolution via product page

Amine Conjugation Workflow
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Experimental Protocols
The following protocols are generalized methodologies for using HO-PEG3-CH2COOH in

bioconjugation. Optimization is recommended for specific applications.

This protocol describes the conversion of the terminal carboxylic acid to a more reactive N-

hydroxysuccinimide (NHS) ester, which readily couples with primary amines.[11]

Materials:

HO-PEG3-CH2COOH

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[11]

Molecule with primary amine (e.g., protein, peptide)

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

Reagent Preparation:

Dissolve the amine-containing molecule in Conjugation Buffer to a concentration of 1-10

mg/mL.[11]

Immediately before use, dissolve HO-PEG3-CH2COOH in anhydrous DMSO or DMF to

create a 10-50 mM stock solution.[11]

Prepare fresh EDC and NHS solutions in anhydrous DMSO or Activation Buffer.
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Activation Step:

In a separate microcentrifuge tube, combine the HO-PEG3-CH2COOH solution with EDC

and NHS. A common starting molar ratio is 1:2:5 (Acid:EDC:NHS).[11]

Incubate the activation reaction for 15-30 minutes at room temperature. This forms the

amine-reactive NHS ester.[11]

Conjugation Step:

Add the activated PEG-linker solution to the protein solution. The molar ratio of linker to

protein should be optimized but can typically range from 5:1 to 20:1.[11]

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.[11]

Quenching Step:

Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to

consume any unreacted NHS esters.[11]

Incubate for 15-30 minutes at room temperature.[11]

Purification:

Remove excess PEG linker and reaction byproducts using a suitable method like SEC or

dialysis. SEC is highly effective for separating the larger PEGylated protein from smaller

reagents.[11]

The terminal hydroxyl group provides a secondary site for conjugation. It can be activated or

converted to other functional groups. A common conversion is to a tosylate, which is a good

leaving group for subsequent nucleophilic substitution reactions (e.g., to introduce an azide or

thiol).[12]

Materials:

HO-PEG3-CH2COOH (with the carboxylic acid group protected, e.g., as a methyl or t-butyl

ester)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsCl)

Procedure:

Reaction Setup:

Dissolve the carboxyl-protected HO-PEG3-CH2COOH in anhydrous DCM.

Cool the solution to 0°C in an ice bath.

Add Triethylamine (typically 1.5-2.0 equivalents).

Slowly add p-Toluenesulfonyl chloride (1.1-1.3 equivalents) to the solution.

Reaction:

Allow the mixture to slowly warm to room temperature and stir overnight under an inert

atmosphere (e.g., nitrogen or argon).

Work-up and Purification:

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Remove the solvent under reduced pressure.

Purify the resulting tosylated PEG linker using column chromatography.

The tosyl group can then be displaced by various nucleophiles (e.g., NaN₃ to form an

azide, or NaSH to form a thiol) to create a new reactive handle.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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